N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride
Overview
Description
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride is a compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly as a tyrosine kinase inhibitor. It is structurally characterized by the presence of an ethynyl group attached to a phenyl ring, a methoxy group, and a nitro group on the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride typically involves multiple steps, including nitration, reduction, and cyclization reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of high-pressure liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Cyclization: The quinazoline core can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for cyclization reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can be further modified to enhance their biological activity .
Scientific Research Applications
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By binding to the ATP-binding site of these enzymes, the compound prevents their activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also act as tyrosine kinase inhibitors and are used in cancer therapy .
Uniqueness
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3.ClH/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21(22)23)16(24-2)9-14(13)18-10-19-17;/h1,4-10H,2H3,(H,18,19,20);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDMDCKPAALIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012057-51-0 | |
Record name | 4-Quinazolinamine, N-(3-ethynylphenyl)-7-methoxy-6-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012057-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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